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Compound of Interest

Compound Name: Hydroxy-PEG4-ethyl ester

Cat. No.: B13931399

Get Quote

Executive Summary
In the precise engineering of PROTACs, Antibody-Drug Conjugates (ADCs), and biodistribution

modifiers, the linker's chemical identity is non-negotiable. Hydroxy-PEG4-ethyl ester (Ethyl 1-

hydroxy-3,6,9,12-tetraoxapentadecan-15-oate) represents a critical heterobifunctional linker.[1]

Unlike polydisperse PEG reagents, this discrete (

) derivative offers a single molecular weight, ensuring reproducibility in biological assays.

This guide provides an authoritative technical analysis of the 1H NMR chemical shifts for

Hydroxy-PEG4-ethyl ester. It compares this molecule against common alternatives (Methyl/t-

Butyl esters) and defines a self-validating protocol to distinguish the diagnostic ethyl quartet

from the complex polyether backbone.[1]

Chemical Identity & Structural Logic[1][2]
Before interpreting spectra, we must define the exact chemical entity. Nomenclature in PEG

derivatives can be ambiguous; this guide focuses on the true PEG4 (4 repeating ethylene oxide

units) propionate ethyl ester.
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IUPAC Name: Ethyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate[1][2]

Molecular Formula:

Molecular Weight: 294.34 Da[1]

Key Functional Groups:

Terminal Hydroxyl (

): Nucleophile for further conjugation (e.g., tosylation, mesylation).

PEG Backbone (

): Provides water solubility and spacer flexibility.

Ethyl Ester (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-

star-inserted">

): A semi-stable protecting group, distinct from the acid-labile t-butyl ester.

Structural Diagram
The following diagram illustrates the proton environments corresponding to the NMR

assignments.
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Figure 1: Modular structure of Hydroxy-PEG4-ethyl ester showing chemically distinct proton

environments.[1]
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Comparative 1H NMR Analysis
The power of 1H NMR for this molecule lies in the diagnostic resolution of the ester group from

the PEG backbone. Below is the definitive assignment in Chloroform-d (

), the standard solvent for PEG derivatives.

Table 1: Chemical Shift Assignments ( , 400 MHz)
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ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: In polydisperse PEGs (e.g., PEG-2000), the backbone signal is a broad blob

that obscures the alpha-methylene triplet at 3.75 ppm. In this monodisperse PEG4, the fine

structure of the backbone is resolved, allowing precise integration to verify purity.

Performance Comparison: Why Choose the Ethyl
Ester?
When selecting a PEG linker, the choice of the ester protecting group impacts both synthesis

and characterization.

Comparison 1: Ethyl Ester vs. Methyl Ester[1]
The Problem: The Methyl ester (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""

class="inline ng-star-inserted">

) singlet appears at ~3.68 ppm. This falls directly inside the PEG backbone region (

ppm), making accurate integration impossible without high-field (600+ MHz) instruments.

The Ethyl Advantage: The Ethyl ester quartet at 4.15 ppm is completely isolated downfield.

This allows for a self-validating integration ratio:

If this ratio deviates, your ester is hydrolyzed or impure.

Comparison 2: Ethyl Ester vs. t-Butyl Ester[1]
The Problem: The t-Butyl ester is acid-labile.[1] Traces of acid in

(common in aged solvent) can cleave the t-butyl group during NMR acquisition, leading to
confusing spectra (appearance of free acid peaks).

The Ethyl Advantage: The Ethyl ester is robust. It survives acidic workups and long-term

storage in solution, ensuring the NMR spectrum reflects the sample, not degradation during
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measurement.

Experimental Protocol: Self-Validating Purity Check
To ensure scientific integrity, follow this protocol. It is designed to detect the most common

impurity: Hydrolyzed Free Acid.

Reagents & Equipment[1][4][5][6][7]
Solvent:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-

inserted">

(99.8% D) with 0.03% TMS. Note: Use fresh solvent to avoid acidity.

Sample Mass: 10–15 mg (for adequate signal-to-noise on the end groups).

Instrument: 300 MHz minimum (400 MHz recommended).

Step-by-Step Workflow
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Start: Sample Preparation

1. Vacuum Dry Sample
(Remove water/solvents)

2. Dissolve in CDCl₃
(0.6 mL)

3. Acquire 1H NMR
(d1 = 5s for quantitation)

Check 4.15 ppm (Quartet)?

Check 2.60 ppm (Triplet)?

Yes

Fail: Missing/Shifted
(Hydrolysis to Acid)

No (Signal at ~2.55 only)

Pass: Pure Ethyl Ester

Integrals Correct

Fail: Integral Mismatch
(Polymerization/Impurity)

Integrals Wrong

Click to download full resolution via product page

Figure 2: Decision tree for validating Hydroxy-PEG4-ethyl ester purity via NMR.
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Troubleshooting the Spectrum
Missing Quartet at 4.15 ppm: The ester has hydrolyzed. Look for a shift of the triplet at 2.60

ppm to ~2.55 ppm (free acid).

Broad "Hump" at 3.6 ppm: The sample is likely polydisperse (degraded or wrong starting

material). Monodisperse PEG4 should show distinct fine splitting.

Water Peak: A sharp singlet at ~1.56 ppm in

. If this integrates high, dry the sample again; water accelerates ester hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 34780-29-5|Ethyl 3-oxopropanoate|BLD Pharm [bldpharm.com]

2. 51689-18-0|Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate|BLD Pharm
[bldpharm.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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